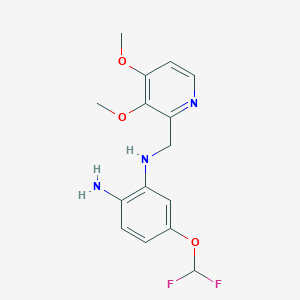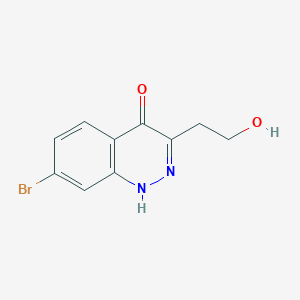
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol typically involves the bromination of cinnoline derivatives followed by the introduction of a hydroxyethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Hydroxyethylation: The addition of a hydroxyethyl group, which can be achieved through the reaction of the brominated cinnoline with ethylene oxide or ethylene glycol under basic conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-hydroxyethyl)cinnolin-4-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cinnoline derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:
3-(2-Hydroxyethyl)cinnolin-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-3-(2-hydroxyethyl)cinnolin-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
7-Bromo-3-(2-methoxyethyl)cinnolin-4-ol: Has a methoxyethyl group instead of a hydroxyethyl group, potentially altering its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrN2O2 |
|---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
7-bromo-3-(2-hydroxyethyl)-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-7-9(5-6)13-12-8(3-4-14)10(7)15/h1-2,5,14H,3-4H2,(H,13,15) |
InChI-Schlüssel |
PJSRFYHAZFNLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NN=C(C2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)

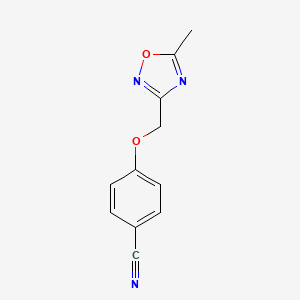

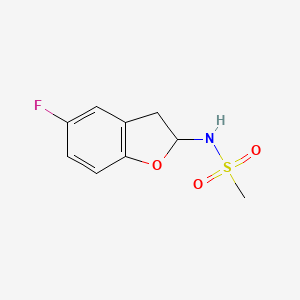
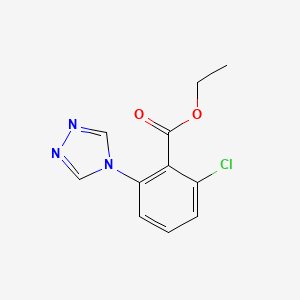

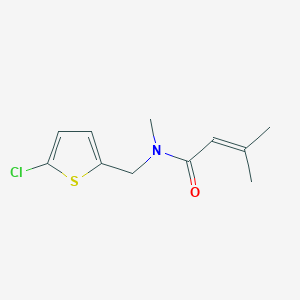
![(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
